5,6,11-Trimethyl-9-[(prop-2-yn-1-yl)oxy]-6H-pyrido[4,3-b]carbazole
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Overview
Description
5,6,11-Trimethyl-9-[(prop-2-yn-1-yl)oxy]-6H-pyrido[4,3-b]carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its pyrido[4,3-b]carbazole core, which is substituted with three methyl groups and a prop-2-yn-1-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,11-Trimethyl-9-[(prop-2-yn-1-yl)oxy]-6H-pyrido[4,3-b]carbazole typically involves multi-step organic reactions. One common method includes the alkylation of a pyrido[4,3-b]carbazole derivative with a prop-2-yn-1-yloxy group under basic conditions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of the alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
5,6,11-Trimethyl-9-[(prop-2-yn-1-yl)oxy]-6H-pyrido[4,3-b]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double or triple bonds.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-yn-1-yloxy group, where nucleophiles replace the alkyne moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes .
Scientific Research Applications
5,6,11-Trimethyl-9-[(prop-2-yn-1-yl)oxy]-6H-pyrido[4,3-b]carbazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)[][3].
Mechanism of Action
The mechanism of action of 5,6,11-Trimethyl-9-[(prop-2-yn-1-yl)oxy]-6H-pyrido[4,3-b]carbazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
9-(2-Propynyl)carbazole: Similar structure but lacks the pyrido ring and additional methyl groups.
1-(Trimethylsilyl)propyne: Contains a prop-2-yn-1-yloxy group but differs in the core structure.
3-(N-Carbazolyl)prop-2-yne: Similar alkyne functionality but different core structure.
Uniqueness
5,6,11-Trimethyl-9-[(prop-2-yn-1-yl)oxy]-6H-pyrido[4,3-b]carbazole is unique due to its combination of a pyrido[4,3-b]carbazole core with multiple methyl groups and a prop-2-yn-1-yloxy substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
142010-31-9 |
---|---|
Molecular Formula |
C21H18N2O |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
5,6,11-trimethyl-9-prop-2-ynoxypyrido[4,3-b]carbazole |
InChI |
InChI=1S/C21H18N2O/c1-5-10-24-15-6-7-19-17(11-15)20-13(2)18-12-22-9-8-16(18)14(3)21(20)23(19)4/h1,6-9,11-12H,10H2,2-4H3 |
InChI Key |
BNWZZGDVQVPNGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1N(C4=C3C=C(C=C4)OCC#C)C)C |
Origin of Product |
United States |
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